

Application Notes and Protocols: Cerium Fluoride (CeF₃) for Anti-Reflective Coatings

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Compound of Interest

Compound Name: Cerium;fluoride

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of cerium fluoride (CeF₃) as a low refractive index material for anti-reflective (AR) coatings. Detailed protocols for thin film deposition via electron-beam evaporation and radio-frequency (RF) sputtering are presented, alongside methodologies for the characterization of optical performance and environmental durability. The causal relationships behind experimental parameters are elucidated to provide a deeper understanding of the coating process. Furthermore, this guide includes a practical example of designing a multilayer AR coating incorporating cerium fluoride.

Introduction: The Merits of Cerium Fluoride in Anti-Reflective Applications

Cerium fluoride (CeF₃) is a technologically significant material in the fabrication of optical thin films, particularly for anti-reflective coatings. Its advantageous properties, including a low refractive index, broad transmission range, and excellent environmental stability, make it a compelling choice for a variety of optical applications, from the ultraviolet (UV) to the mid-infrared (MIR) spectrum.[1]

The primary function of an anti-reflective coating is to minimize the reflection of light from an optical surface, thereby maximizing transmittance.[2] This is achieved by exploiting the principles of thin-film interference. For a single-layer AR coating, the ideal refractive index (n_c) on a substrate with refractive index (n_s) in air ($n_0 \approx 1$) is given by $n_c = \sqrt{(n_0 * n_s)}$. Cerium fluoride, with a refractive index of approximately 1.63 in the visible spectrum, is an excellent candidate for achieving significant reflection reduction on various optical glasses and infrared materials.[3]

Beyond its favorable refractive index, CeF_3 exhibits a wide transparency range, typically from 300 nm to 13 μm , making it suitable for broadband AR coatings.[4] Its high melting point (1460 $^{\circ}C$) and density (6.16 g/cm^3) contribute to the formation of robust and durable thin films.[5]

Physicochemical and Optical Properties of Cerium Fluoride

A thorough understanding of the material properties of CeF_3 is crucial for the successful design and fabrication of high-performance AR coatings.

Property	Value	Source
Chemical Formula	CeF_3	[5]
Crystal Structure	Trigonal (Hexagonal)	[6]
Density	6.16 g/cm^3	[5]
Melting Point	1460 $^{\circ}C$	[5]
Refractive Index (at 550 nm)	~1.63	[3]
Transmission Range	300 nm - 13 μm	[4]

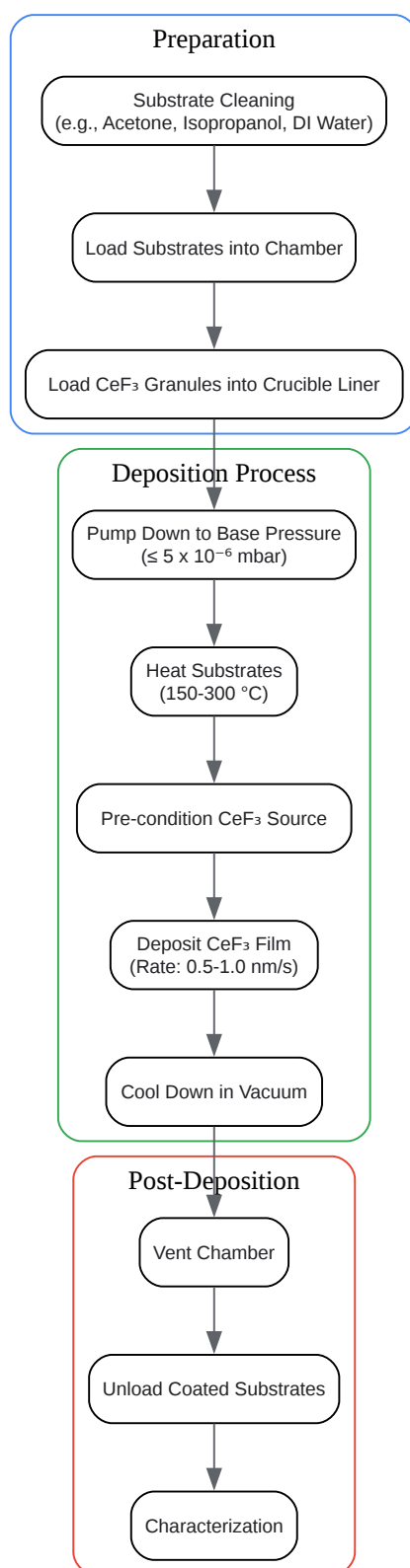
Deposition Protocols for Cerium Fluoride Thin Films

The quality and performance of a CeF_3 anti-reflective coating are critically dependent on the deposition technique and the precise control of process parameters. The following sections provide detailed protocols for two common physical vapor deposition (PVD) methods: electron-beam evaporation and RF sputtering.

Electron-Beam Evaporation of Cerium Fluoride

Electron-beam (e-beam) evaporation is a widely used technique for the deposition of high-quality optical thin films. It offers excellent control over the deposition rate and film thickness.

- **Substrate Temperature:** Heating the substrate to 150-300 °C enhances the adatom mobility on the substrate surface, leading to denser, more durable films with better adhesion.[4]
- **Deposition Rate:** A moderate deposition rate of 0.5-1.0 nm/s is recommended. A rate that is too high can lead to a more porous film structure, while a very low rate can increase the incorporation of residual gases.
- **Crucible Liner:** Molybdenum (Mo) or tantalum (Ta) liners are suitable for evaporating CeF₃, as they exhibit good thermal conductivity and minimal reaction with the fluoride material.[4]
- **Base Pressure:** A high vacuum environment ($\leq 5 \times 10^{-6}$ mbar) is essential to minimize the incorporation of impurities, such as water vapor, which can lead to absorption in the deposited film.



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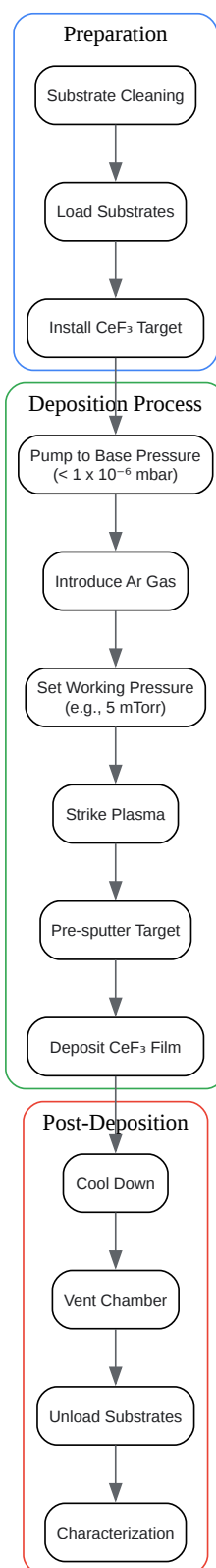
Figure 1: Workflow for Electron-Beam Evaporation of CeF₃.

- Substrate Preparation:
 - Thoroughly clean the substrates using a sequence of solvents such as acetone, isopropanol, and deionized (DI) water in an ultrasonic bath.
 - Dry the substrates with a nitrogen gun.
 - For enhanced adhesion, a plasma cleaning step can be performed in the deposition chamber prior to coating.[4]
- Chamber Preparation and Loading:
 - Load high-purity CeF_3 granules into a suitable crucible liner (Mo or Ta).
 - Mount the cleaned substrates in the substrate holder.
- Deposition:
 - Evacuate the chamber to a base pressure of $\leq 5 \times 10^{-6}$ mbar.
 - Heat the substrates to the desired temperature (e.g., 250 °C) and allow the temperature to stabilize.
 - Slowly ramp up the electron beam power to melt and outgas the CeF_3 material.
 - Once the material is stable, open the shutter and commence deposition at a rate of 0.5-1.0 nm/s, monitored by a quartz crystal microbalance.
 - Deposit the film to the desired thickness.
- Post-Deposition:
 - Close the shutter and ramp down the e-beam power.
 - Allow the substrates to cool down in a vacuum for at least one hour.
 - Vent the chamber with dry nitrogen and unload the coated substrates.

Radio-Frequency (RF) Sputtering of Cerium Fluoride

RF sputtering is another effective PVD technique that can produce dense and uniform CeF_3 films with excellent adhesion.[7][8]

- **Sputtering Gas:** Argon (Ar) is typically used as the sputtering gas due to its inert nature and suitable atomic mass for efficient sputtering.
- **RF Power:** The RF power influences the deposition rate and the energy of the sputtered particles. A moderate power level should be chosen to achieve a reasonable deposition rate without causing excessive heating of the substrate or target.
- **Working Pressure:** The working pressure affects the mean free path of the sputtered atoms and influences the film's microstructure. A lower pressure generally results in a denser film.
- **Substrate Temperature:** Similar to e-beam evaporation, substrate heating can improve film quality.



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Figure 2: Workflow for RF Sputtering of CeF₃.

- System Preparation:
 - Install a high-purity CeF₃ sputtering target in the magnetron source.
 - Clean and load the substrates into the chamber.
- Deposition:
 - Evacuate the chamber to a base pressure of $< 1 \times 10^{-6}$ mbar.
 - Introduce high-purity argon gas into the chamber and set the working pressure (e.g., 5 mTorr).
 - Apply RF power to the target to strike a plasma.
 - Pre-sputter the target with the shutter closed for several minutes to clean the target surface.
 - Open the shutter to begin depositing the CeF₃ film onto the substrates.
 - Deposit to the desired thickness.
- Post-Deposition:
 - Turn off the RF power and the gas flow.
 - Allow the substrates to cool.
 - Vent the chamber and unload the samples.

Characterization Protocols

Optical Performance Characterization

This technique is used to measure the transmittance and reflectance of the coated optic over a wide spectral range.^{[1][9][10]}

- Protocol:

- Obtain a baseline spectrum of the spectrophotometer.
- Measure the transmittance of the uncoated substrate as a reference.
- Measure the transmittance of the CeF_3 coated substrate.
- Using a specular reflectance accessory, measure the reflectance of the coated surface.
- Data Analysis: The anti-reflective performance is quantified by the reduction in reflectance and the increase in transmittance at the target wavelengths compared to the uncoated substrate.

Spectroscopic ellipsometry is a highly sensitive technique for determining the refractive index (n) and extinction coefficient (k) of the CeF_3 film, as well as its thickness.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Protocol:
 - Mount the coated substrate on the ellipsometer stage.
 - Perform measurements at multiple angles of incidence (e.g., 65°, 70°, 75°) over the desired spectral range.
- Data Analysis:
 - Develop an optical model consisting of the substrate and a CeF_3 layer.
 - Use a dispersion model (e.g., Cauchy) to represent the refractive index of the CeF_3 film.
 - Fit the model to the experimental data to extract the film thickness and the values of n and k as a function of wavelength.

Durability and Adhesion Testing (as per MIL-C-675C)

The durability of the CeF_3 coating is essential for its long-term performance. The MIL-C-675C standard provides a framework for testing the adhesion and abrasion resistance of optical coatings.[\[2\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Protocol:

- Press a strip of specified cellophane tape (conforming to FED Spec. L-T-90, Type 1) firmly onto the coated surface.[20]
- Rapidly remove the tape at an angle normal to the surface.[20]
- Acceptance Criteria: The coating passes if there is no visible evidence of the coating being removed.[20]
- Protocol:
 - Rub the coated surface with a 1/4-inch thick pad of clean, dry cheesecloth for 50 strokes with a minimum bearing force of one pound.[20]
- Acceptance Criteria: The coating passes if it shows no signs of deterioration, such as streaks or scratches.[20]
- Protocol:
 - Subject the coated surface to 20 strokes with a standard eraser (conforming to MIL-E-12397) with a bearing force of 2 to 2.5 pounds.[20]
- Acceptance Criteria: The coating passes if it shows no signs of deterioration.[20]

Multilayer Anti-Reflective Coating Design with Cerium Fluoride

For broadband anti-reflection, multilayer coatings are employed, alternating between high and low refractive index materials.[21][22][23][24] CeF_3 serves as an excellent low-index material in such designs.

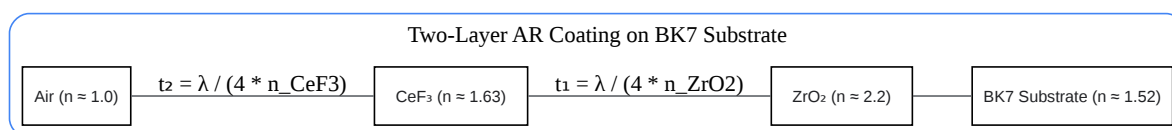
Two-Layer AR Coating Example

A common two-layer AR coating design utilizes a quarter-wavelength thick layer of a high-index material followed by a quarter-wavelength thick layer of a low-index material.

- Design Principle: For a two-layer "quarter-quarter" AR coating on a substrate with refractive index n_s , the ideal refractive indices for the two layers (n_1 adjacent to the substrate, and n_2 adjacent to the air) are given by:

- $n_1 = (n_s)^{3/4}$
- $n_2 = (n_s)^{1/4}$
- Example: For a substrate of BK7 glass ($n_s \approx 1.52$ at 550 nm):
 - Ideal $n_1 \approx 1.38$
 - Ideal $n_2 \approx 1.11$

While an ideal match for n_2 is not readily available, a material with a low refractive index is desirable. A practical approach involves using a higher-index material for the first layer and a lower-index material like CeF_3 for the second layer. Let's consider a design with a higher index material like Zirconium Oxide (ZrO_2 , $n \approx 2.2$) and CeF_3 ($n \approx 1.63$) on a BK7 substrate. The thicknesses would be optimized to achieve minimum reflectance at the target wavelength.[3]



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Figure 3: Schematic of a two-layer AR coating design.

Conclusion

Cerium fluoride is a versatile and reliable material for the fabrication of anti-reflective coatings across a broad spectral range. By carefully controlling the deposition parameters using techniques such as electron-beam evaporation or RF sputtering, it is possible to produce dense, durable, and high-performance AR coatings. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers and engineers to successfully implement CeF_3 in their optical coating applications.

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